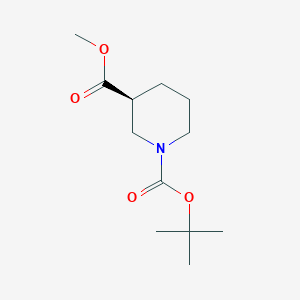
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
“2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one”, also known as CPP-141, is an organic compound with a unique structure. It has a molecular formula of C12H21NO2 and an average mass of 211.301 Da .
Molecular Structure Analysis
The molecular structure of “2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one” consists of a cyclopentyl group, a hydroxypiperidinyl group, and an ethanone group . The exact structure can be determined using techniques like NMR spectroscopy, X-ray crystallography, etc.Scientific Research Applications
Anticancer Applications
The piperidine nucleus, which is part of the compound’s structure, has been identified as a significant element in anticancer drugs. Piperidine derivatives, including those similar to 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one, have shown potential in inhibiting cancer cell growth and metastasis .
Antimicrobial and Antifungal Properties
Compounds with the piperidine moiety have been utilized for their antimicrobial and antifungal properties. This includes the potential to combat a variety of microbial and fungal pathogens, which is crucial in the development of new antibiotics .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of piperidine derivatives make them valuable in pain management and inflammation treatment. Research into compounds like 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one could lead to the development of new pain relief medications .
Neuroprotective Effects
Piperidine-based compounds have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s. The compound’s ability to interact with neural receptors may underlie its potential therapeutic effects .
Cardiovascular Research
The piperidine nucleus is also being explored for its role in cardiovascular health, particularly in the development of drugs that can treat conditions like hypertension. This research is vital for creating more effective cardiovascular therapies .
Selective Androgen Receptor Modulator (SARM) Development
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one is known as a selective androgen receptor modulator (SARM). It’s being investigated for its potential to selectively target and modulate androgen receptors, which could have applications in muscle wasting diseases, osteoporosis, and possibly even hormone therapy.
properties
IUPAC Name |
2-cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11-5-7-13(8-6-11)12(15)9-10-3-1-2-4-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDCGTYTJFYVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



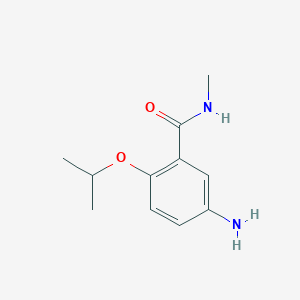
![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)
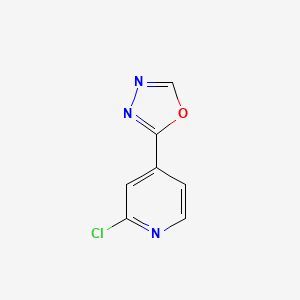


![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)

![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)
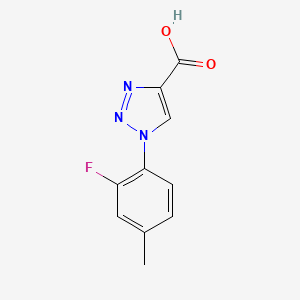
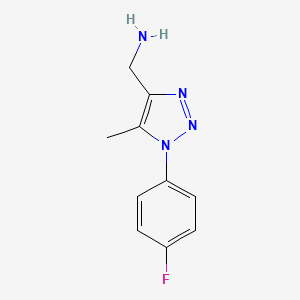
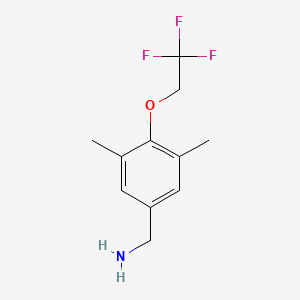
![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)
![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)
